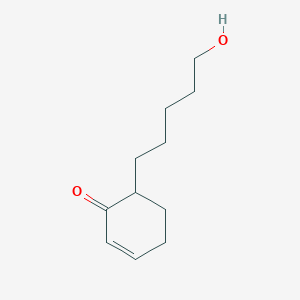![molecular formula C23H20F3NO B14374995 N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide CAS No. 90276-62-3](/img/structure/B14374995.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,4-bis(4-fluorophenyl)butyric acid with appropriate reagents to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain proteins and enzymes, modulating their activity. The compound may also influence cellular pathways by altering signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- N-(2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}ethyl)aniline
- Bis(4-fluorophenyl)methane
Uniqueness
N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide stands out due to its specific structural features, such as the presence of multiple fluorine atoms and a benzamide group. These characteristics confer unique chemical properties, including high stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
90276-62-3 |
|---|---|
Molecular Formula |
C23H20F3NO |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4,4-bis(4-fluorophenyl)butyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H20F3NO/c24-19-9-3-16(4-10-19)22(17-5-11-20(25)12-6-17)2-1-15-27-23(28)18-7-13-21(26)14-8-18/h3-14,22H,1-2,15H2,(H,27,28) |
InChI Key |
QCGWHBLLPHMGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



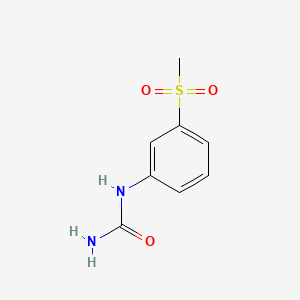

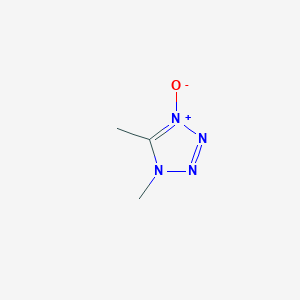
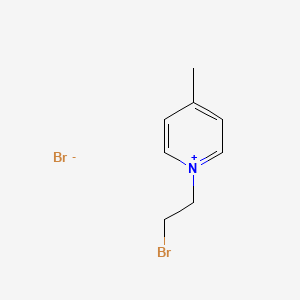
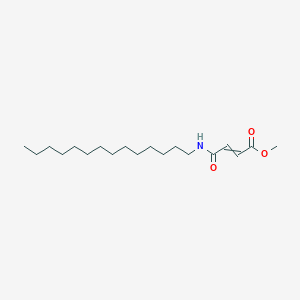
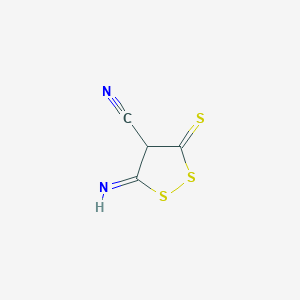
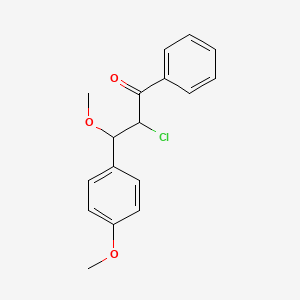
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
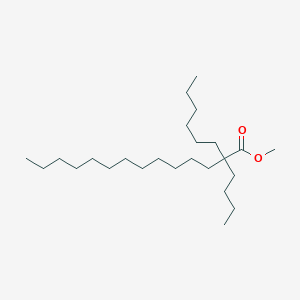
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

